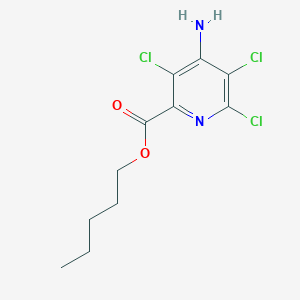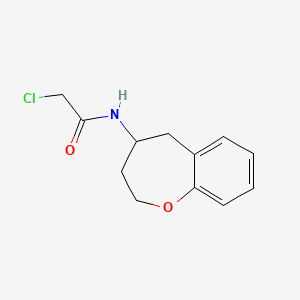
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzoxepine ring fused with a chloroacetamide moiety, makes it a valuable candidate for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide typically involves the following steps:
-
Formation of the Benzoxepine Ring: : The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
-
Introduction of the Chloroacetamide Group: : The chloroacetamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxepine intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxepine ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the chloroacetamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The chloro group in the chloroacetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. This reaction is often carried out in the presence of a base, such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, amines, thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized benzoxepine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
科学研究应用
-
Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological studies, the compound has been investigated for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further research in drug discovery.
-
Medicine: : Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential.
-
Industry: : The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
-
Molecular Targets: : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
-
Pathways Involved: : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert its biological effects.
相似化合物的比较
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: : This compound shares a similar chloroacetamide moiety but differs in the ring structure. The presence of a quinoline ring instead of a benzoxepine ring results in different chemical and biological properties .
-
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide: : This compound features a benzazepine ring and exhibits different pharmacological activities compared to the benzoxepine derivative .
-
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: : These compounds have a pyridoindole ring system and are known for their anticancer activities. The structural differences lead to variations in their biological effects .
属性
IUPAC Name |
2-chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-8-12(15)14-10-5-6-16-11-4-2-1-3-9(11)7-10/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTJLCBASILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
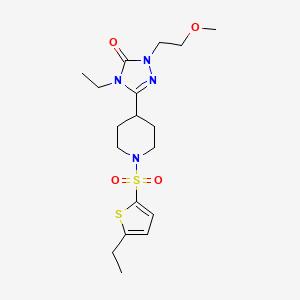
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)
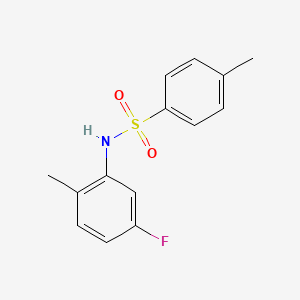
![2-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2619326.png)
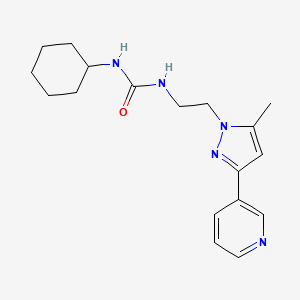
![N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B2619329.png)
![N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2619330.png)
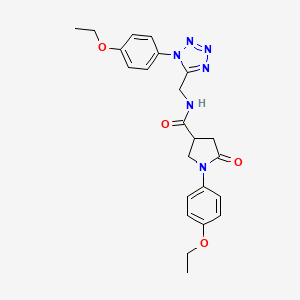
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2619335.png)
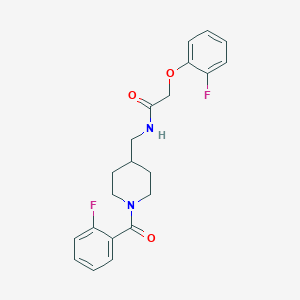
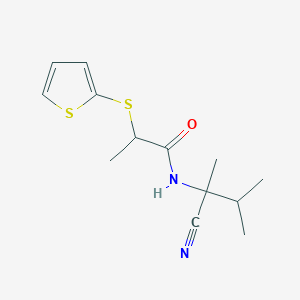
![ethyl 2-[(2Z)-2-[(2-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
